N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(4-methoxyphenyl)-1,3-benzoxazol-6-amine
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Overview
Description
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE is a complex organic compound characterized by its unique structural features This compound contains a brominated benzodioxole moiety and a methoxy-substituted phenyl group, linked through a benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE typically involves multi-step organic reactions. One common route includes the following steps:
Condensation Reaction: The formation of the imine linkage between the brominated benzodioxole and the methoxy-substituted benzoxazole. This step usually requires a dehydrating agent such as phosphorus oxychloride (POCl3) or a similar reagent to facilitate the condensation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the imine linkage.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural features make it a candidate for use in organic electronics and photonics.
Biological Research: The compound’s interactions with enzymes and receptors are of interest for understanding biochemical pathways and developing new therapeutic agents.
Mechanism of Action
The mechanism by which N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **N-[(E)-1-(6-CHLORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE
- **N-[(E)-1-(6-FLUORO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE
Uniqueness
The uniqueness of N-[(E)-1-(6-BROMO-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-N-[2-(4-METHOXYPHENYL)-1,3-BENZOXAZOL-6-YL]AMINE lies in its bromine substitution, which can significantly influence its reactivity and interaction with biological targets compared to its chloro- and fluoro-substituted analogs. This makes it a valuable compound for exploring structure-activity relationships in medicinal chemistry and other fields.
Properties
Molecular Formula |
C22H15BrN2O4 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)-1,3-benzoxazol-6-yl]methanimine |
InChI |
InChI=1S/C22H15BrN2O4/c1-26-16-5-2-13(3-6-16)22-25-18-7-4-15(9-19(18)29-22)24-11-14-8-20-21(10-17(14)23)28-12-27-20/h2-11H,12H2,1H3 |
InChI Key |
OZADAXSJWDHUNI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)N=CC4=CC5=C(C=C4Br)OCO5 |
Origin of Product |
United States |
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